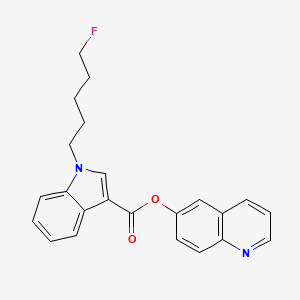
7-nitro-4aH-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Nitro-4aH-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely used in pharmaceutical chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-nitro-4aH-quinazolin-4-one typically involves the condensation of 2-aminobenzamide with orthoesters in the presence of acetic acid. The reaction is carried out by refluxing in absolute ethanol with 1.5 equivalents of the orthoester and 2 equivalents of acetic acid for 12–24 hours . For more complex structures, pressure tube conditions with higher temperatures and longer reaction times may be required .
Industrial Production Methods: Industrial production methods often utilize metal-catalyzed pathways. For instance, a Cu(I)-catalyzed synthesis from 2-halobenzamides and aryl aldehydes involves C–N coupling, reductive amination, cyclization, and oxidation . These methods are efficient and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 7-Nitro-4aH-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like SnCl2·2H2O.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Cyclization: It can form complex heterocycles through cyclization reactions involving ortho-fluorobenzamides and amides.
Common Reagents and Conditions:
Oxidation: SnCl2·2H2O in ethanol.
Substitution: Cs2CO3 in dimethyl sulfoxide (DMSO).
Cyclization: Ortho-fluorobenzamides with amides in the presence of Cs2CO3.
Major Products:
Reduction: 7-amino-4aH-quinazolin-4-one.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Scientific Research Applications
7-Nitro-4aH-quinazolin-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-nitro-4aH-quinazolin-4-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Quinazolin-4-one: A parent compound with similar biological activities but lacks the nitro group.
6-nitro-3(H)-quinazolin-4-one: Another nitro-substituted quinazolinone with antimicrobial properties.
2-(4-bromophenyl)-quinazolin-4(3H)-one: Exhibits α-glucosidase inhibitory activity.
Uniqueness: The presence of the nitro group at the 7th position distinguishes it from other quinazolinones and contributes to its distinct biological activities .
Properties
Molecular Formula |
C8H5N3O3 |
|---|---|
Molecular Weight |
191.14 g/mol |
IUPAC Name |
7-nitro-4aH-quinazolin-4-one |
InChI |
InChI=1S/C8H5N3O3/c12-8-6-2-1-5(11(13)14)3-7(6)9-4-10-8/h1-4,6H |
InChI Key |
OOUTZIQVYCZSGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC=NC(=O)C21)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![cobalt(2+);(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12353890.png)


![Phosphonium,[10-(3,6-dihydroxy-4,5-dimethoxy-2-methylphenyl)decyl]triphenyl-,methanesulfonate](/img/structure/B12353919.png)

![4'-Iminospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2'-one](/img/structure/B12353936.png)

![(2E)-2-[(2E,4E)-5-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B12353943.png)
